Cas no 1006469-88-0 (2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine)

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a versatile amine derivative featuring a pyrazole functional group, which enhances its reactivity and potential applications in pharmaceutical and agrochemical synthesis. The compound’s structure, combining an amine moiety with a pyrazole ring, offers unique opportunities for derivatization, making it valuable as a building block in medicinal chemistry. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in research and industrial processes. The presence of both amine and heterocyclic functionalities allows for selective modifications, enabling the development of targeted bioactive molecules. This compound is particularly useful in the design of ligands and intermediates for drug discovery.
2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine structure
1006469-88-0 structure
Product name:2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
CAS No:1006469-88-0
MF:C7H13N3
MW:139.198220968246
CID:3056977
PubChem ID:19616566

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-(2H-pyrazol-1-yl)propyl amine
    • 2-methyl-3-pyrazol-1-ylpropan-1-amine
    • AKOS000308992
    • MFCD06805015
    • EN300-42077
    • 1006469-88-0
    • 2-METHYL-3-(PYRAZOL-1-YL)PROPAN-1-AMINE
    • CHEMBL4551398
    • 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
    • STK350087
    • BBL040267
    • Z406339312
    • CS-0248989
    • GQB46988
    • 2-methyl-3-pyrazol-1-yl-propylamine
    • G28385
    • 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
    • MDL: MFCD06805015
    • Inchi: InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3
    • InChI Key: ALKBHLMMLZCTGN-UHFFFAOYSA-N
    • SMILES: CC(CN)CN1C=CC=N1

Computed Properties

  • Exact Mass: 139.111
  • Monoisotopic Mass: 139.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 43.8A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 234.8±23.0 °C at 760 mmHg
  • Flash Point: 95.8±22.6 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Security Information

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-42077-5.0g
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
5.0g
$831.0 2023-07-04
Enamine
EN300-42077-10.0g
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
10.0g
$1488.0 2023-07-04
TRC
M324180-25mg
2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0
25mg
$ 70.00 2022-06-04
TRC
M324180-250mg
2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0
250mg
$ 340.00 2022-06-04
Enamine
EN300-42077-2.5g
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
2.5g
$502.0 2023-07-04
Fluorochem
037223-1g
2-Methyl-3-(2H-pyrazol-1-yl)propyl amine
1006469-88-0
1g
£363.00 2022-03-01
Fluorochem
037223-2g
2-Methyl-3-(2H-pyrazol-1-yl)propyl amine
1006469-88-0
2g
£598.00 2022-03-01
Enamine
EN300-42077-0.05g
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
0.05g
$71.0 2023-07-04
Aaron
AR00JFJX-1g
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
1g
$443.00 2025-02-28
1PlusChem
1P00JFBL-250mg
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
1006469-88-0 95%
250mg
$203.00 2025-03-01

Additional information on 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Introduction to 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS No. 1006469-88-0)

2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, identified by the chemical abstracts service number 1006469-88-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a pyrazole core and an amine functional group, has garnered attention due to its structural versatility and potential biological activities. The pyrazole moiety is particularly noteworthy, as it is a heterocyclic aromatic ring system that serves as a privileged scaffold in drug discovery, contributing to the compound's pharmacological relevance.

The synthesis and characterization of 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine involve meticulous chemical methodologies that ensure high purity and yield. The presence of the methyl group and the amine substituent on the propyl chain enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This structural configuration allows for further functionalization, enabling chemists to explore diverse pharmacological profiles.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. The pyrazole ring, in particular, has been extensively studied for its role in modulating various biological pathways. Studies have demonstrated that pyrazole derivatives exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The compound 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is no exception, and its potential applications are being explored in several therapeutic areas.

One of the most compelling aspects of 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is its ability to serve as a building block for more sophisticated drug candidates. Researchers have leveraged its structural features to develop novel molecules with enhanced efficacy and reduced side effects. For instance, recent studies have shown that derivatives of this compound exhibit promising activity against certain types of cancer by inhibiting key enzymes involved in tumor growth. This underscores the importance of 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine as a precursor in medicinal chemistry.

The pharmacological evaluation of 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine has revealed several interesting properties. Initial in vitro studies indicate that it interacts with various biological targets, suggesting multiple mechanisms of action. These interactions could potentially lead to therapeutic benefits across different diseases. Additionally, the compound's solubility and metabolic stability make it a suitable candidate for further development into a drug product.

Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets, providing insights into its potential pharmacological effects. These computational studies complement experimental approaches, offering a more comprehensive understanding of the molecule's properties.

The development of new synthetic routes for 2-Methyl-3-(1H-pyrazol-1-y)propan-l-amine has been an area of active research. Efficient synthetic methodologies not only improve yield but also enhance scalability, making it more feasible for industrial applications. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis of this compound, ensuring that it meets the stringent requirements for pharmaceutical use.

In conclusion, 2-Methyl-S(11-I-I'--pyra z ol-I--yI)prop an-l-am ine (CAS No. 1006469--88--0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, its importance in developing innovative therapies is likely to grow further.

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